4-chloro-N,N-dimethylnaphthalene-1-sulfonamide
CAS No.: 898645-95-9
Cat. No.: VC21532463
Molecular Formula: C12H12ClNO2S
Molecular Weight: 269.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898645-95-9 |
|---|---|
| Molecular Formula | C12H12ClNO2S |
| Molecular Weight | 269.75g/mol |
| IUPAC Name | 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C12H12ClNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
| Standard InChI Key | ZSNDRXMYHKKZSQ-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Introduction
Chemical Properties and Structure
4-Chloro-N,N-dimethylnaphthalene-1-sulfonamide possesses a well-defined chemical structure and a set of physical and chemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for evaluating its potential applications and handling requirements.
Structural Characteristics
The compound features a naphthalene core with a chlorine atom at the 4-position and a dimethylsulfonamide group at the 1-position. The dimethylsulfonamide group consists of a sulfur atom double-bonded to two oxygen atoms and bonded to a nitrogen atom that carries two methyl groups. This structural arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and binding characteristics.
Physical and Chemical Properties
The key physical and chemical properties of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide |
| Molecular Formula | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 269.75 g/mol |
| CAS Number | 898645-95-9 |
| PubChem CID | 16644728 |
| Standard InChI | InChI=1S/C12H12ClNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
| Standard InChIKey | ZSNDRXMYHKKZSQ-UHFFFAOYSA-N |
| SMILES Notation | CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Table 1: Physical and Chemical Properties of 4-Chloro-N,N-Dimethylnaphthalene-1-Sulfonamide
The molecular structure incorporates both polar and nonpolar elements, with the sulfonamide group contributing hydrophilic character and the naphthalene ring system providing hydrophobic properties. This amphiphilic nature may influence the compound's solubility profile in various solvents and its interactions with biological systems. The chlorine substituent introduces electron-withdrawing effects that can modify the electronic distribution within the molecule, potentially affecting its reactivity and binding characteristics.
Synthesis Methods
The synthesis of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide typically involves a multi-step process that begins with appropriate naphthalene derivatives and incorporates specific functional group transformations to achieve the desired structural features.
Traditional Synthetic Route
The conventional synthesis pathway for 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide typically involves the following steps:
-
Starting with 4-chloro-1-naphthol as the primary precursor
-
Reaction with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate
-
Subsequent reaction of the sulfonyl chloride with dimethylamine to introduce the N,N-dimethylsulfonamide group
This synthetic approach represents a classical method for sulfonamide preparation, where the critical step involves the nucleophilic attack of the dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds with the elimination of hydrogen chloride to form the final sulfonamide product.
Alternative Synthesis Strategies
While the traditional route remains common, alternative synthesis strategies for sulfonamide compounds may be adapted for the preparation of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide. These may include:
-
Direct sulfonylation of appropriately functionalized naphthalene derivatives
-
Chlorination of N,N-dimethylnaphthalene-1-sulfonamide at the 4-position
-
Application of transition metal-catalyzed coupling reactions to introduce the sulfonamide functionality
The selection of a particular synthetic route would depend on factors such as the availability of starting materials, desired scale of production, and considerations related to reaction efficiency and environmental impact.
Applications and Research Findings
4-Chloro-N,N-dimethylnaphthalene-1-sulfonamide, like other sulfonamide derivatives, has potential applications across various domains, particularly in pharmaceutical research and development. While specific research on this exact compound may be limited in the available literature, insights can be drawn from studies on structurally related sulfonamides.
Role in Drug Discovery
4-Chloro-N,N-dimethylnaphthalene-1-sulfonamide may serve as:
-
A lead compound for the development of new therapeutic agents
-
An intermediate in the synthesis of more complex pharmaceutical compounds
-
A structural element in the design of molecule libraries for high-throughput screening
The naphthalene core combined with the sulfonamide functionality creates a molecular scaffold that can be further modified to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume